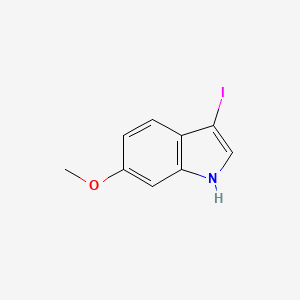

3-Iodo-6-methoxy-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-6-methoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO/c1-12-6-2-3-7-8(10)5-11-9(7)4-6/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKLVFFOTGNZCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Derivatization Chemistry of 3 Iodo 6 Methoxy 1h Indole

Cross-Coupling Reactions at the C3-Iodo Position

The carbon-iodine bond at the C3-position of 3-iodo-6-methoxy-1H-indole is susceptible to oxidative addition to low-valent transition metal catalysts, particularly palladium complexes. This reactivity allows for the participation of the indole (B1671886) in a variety of cross-coupling reactions, enabling the introduction of diverse substituents at this position. The electron-donating nature of the 6-methoxy group can enhance the electron density of the indole ring system, which may influence the rates and efficiencies of these coupling processes. Generally, 3-iodoindoles are excellent substrates for palladium-catalyzed Sonogashira, Suzuki, and Heck reactions, proceeding smoothly to give good yields of the corresponding coupled products.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. 3-Iodoindoles are known to readily undergo this reaction to produce 3-alkynylindoles. For instance, N,N-dialkyl-o-iodoanilines bearing methoxy (B1213986) groups undergo smooth Sonogashira coupling with a variety of terminal alkynes. nih.gov The resulting 3-iodoindoles can be further functionalized in subsequent coupling reactions. nih.gov

| Alkyne | Catalyst System | Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene (B144264) | PdCl2(PPh3)2 (5 mol%), CuI (2.5 mol%) | Et3N | Et3N | Room Temp. | 2 | Not specified |

Suzuki-Miyaura Coupling for Arylation/Vinylation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. This reaction is widely used to form carbon-carbon single bonds in the synthesis of biaryls, vinylarenes, and polyolefins. 3-Iodoindoles are known to be effective coupling partners in Suzuki-Miyaura reactions.

Detailed studies on the Suzuki-Miyaura coupling of unprotected, nitrogen-rich heterocycles have shown that various aryl and heteroaryl boronic acids can be successfully coupled with substituted indoles under optimized conditions. For these reactions, specific palladium precatalysts and ligands are often employed to achieve high yields.

Below is a representative table of conditions for the Suzuki-Miyaura coupling of halo-indoles with various boronic acids, illustrating the general conditions applicable to substrates like this compound.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 3-Chloroindazole | 5-Indole boronic acid | Pd source (2), Ligand (3) | K3PO4 | Dioxane/H2O | 100 | 15 | Good to Excellent |

| Aryl Halide | Boronic Acid | P1 (1.0–1.5) | K3PO4 | Dioxane/H2O | 60 | 5–8 | 91-99 |

Stille Coupling Applications

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or pseudohalide. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. This reaction is a powerful tool for the formation of carbon-carbon bonds and has a broad substrate scope. 3-Iodoindoles can be employed as substrates in Stille couplings to introduce a variety of organic groups at the C3-position. The reaction generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

While specific examples for this compound are not prevalent, the general conditions for Stille coupling of aryl iodides are well-established and would be applicable.

| Organostannane | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Vinyltributyltin | Pd(PPh3)4 | - | THF | Reflux | Typical high yields |

| Aryltributyltin | PdCl2(PPh3)2 | - | DMF | 80-100 | Typical high yields |

Heck Reaction for Alkenylation

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. This reaction is a valuable method for the synthesis of substituted alkenes. 3-Iodoindoles serve as effective substrates for the Heck reaction, allowing for the introduction of alkenyl groups at the C3-position. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer. organic-chemistry.org

The general conditions for the Heck reaction involve a palladium catalyst, a base, and a suitable solvent. While specific data for this compound is limited, the conditions used for other 3-iodoindazoles and related heterocycles provide a good indication of the required parameters.

| Alkene | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Methyl acrylate | Pd(OAc)2 | NaHCO3 | DMF | 125 | 23-54 |

| Styrene | Pd(OAc)2 | Et3N | Acetonitrile | 80-100 | Good to Excellent |

Functionalization at Other Positions of the Indole Nucleus

Electrophilic Substitution Reactions on Methoxyindoles

The presence of a methoxy group at the C6-position significantly influences the regioselectivity of electrophilic aromatic substitution on the indole nucleus. While unsubstituted indoles typically undergo electrophilic attack at the C3-position, the electron-donating 6-methoxy group activates the benzene (B151609) ring, making other positions susceptible to substitution. Specifically, the presence of a 6-methoxy group makes direct substitution at the C2-position a competitive process. The outcome of the reaction depends on the nature of the electrophile and the reaction conditions.

For example, the Vilsmeier-Haack reaction, which introduces a formyl group onto electron-rich aromatic rings, would be expected to show regioselectivity influenced by the 6-methoxy substituent. wikipedia.orgorganic-chemistry.org Similarly, nitration and halogenation reactions would also exhibit regioselectivity dependent on the directing effects of the existing substituents.

A specific example is the iodination of 6-methoxy-1H-indole-3-carbaldehyde, which results in substitution at the C5-position, yielding 5-iodo-6-methoxy-1H-indole-3-carbaldehyde. youtube.com This demonstrates that when the C3-position is blocked, the activating effect of the methoxy group can direct the incoming electrophile to the C5-position.

| Reaction | Reagent | Substrate | Position of Substitution |

|---|---|---|---|

| Iodination | I2/HIO3 | 6-methoxy-1H-indole-3-carbaldehyde | C5 |

| General Electrophilic Substitution | Electrophile | 6-methoxyindole (B132359) | C2 (competitive with C3) |

C-H Functionalization Strategies

The indole nucleus is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution. The inherent reactivity of C-H bonds in an indole ring generally follows the order C3 > N1 > C2 > C7 > C4 > C5 > C6. In this compound, the most reactive C3 position is blocked by an iodine atom. Consequently, functionalization strategies must target the remaining C-H bonds at the C2, C4, C5, and C7 positions. chim.it

The 6-methoxy group is an electron-donating group, which activates the benzene portion of the indole ring toward electrophilic attack. This activating effect is most pronounced at the positions ortho (C5 and C7) and para (C4) to the methoxy substituent. Therefore, electrophilic aromatic substitution reactions would be expected to occur preferentially at these sites.

However, achieving site-selectivity in the C-H functionalization of the indole benzene core (C4 to C7) is a well-documented synthetic challenge. chim.itnih.gov Modern synthetic methods often employ directing groups, typically installed at the N1 position, to steer transition metal catalysts to a specific C-H bond, thereby ensuring high regioselectivity. nih.gov For instance, palladium-catalyzed C-H functionalization can be directed to various positions depending on the catalyst and directing group employed. chemrxiv.org While specific examples of C-H functionalization on the this compound scaffold are not extensively documented, the established principles of indole chemistry suggest that electrophilic substitution or directed C-H activation would be viable strategies for its further derivatization.

Nucleophilic Substitution Reactions

The iodine atom at the C3 position makes this compound an excellent substrate for a variety of nucleophilic substitution reactions, particularly transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition by low-valent transition metals like palladium(0), initiating catalytic cycles that form new carbon-carbon or carbon-heteroatom bonds. 3-Iodoindoles are known to be highly effective coupling partners in reactions such as the Sonogashira, Suzuki, and Heck couplings. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions:

These reactions provide powerful methods for installing aryl, vinyl, and alkynyl groups at the C3 position of the indole core.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a reliable method for forming C(sp²)-C(sp) bonds. The reaction of 3-iodoindoles with various terminal alkynes proceeds under mild conditions to yield 3-alkynylindoles. nih.gov A study on the closely related 1-Benzyl-3-iodo-6-methoxy-1H-indole-2-carbonitrile demonstrated successful Sonogashira coupling with various phenylacetylene derivatives using a palladium(II) and copper(I) catalyst system. mdpi.com

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide catalyzed by a palladium(0) complex. organic-chemistry.orgharvard.edu This reaction is distinguished by its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. organic-chemistry.org 3-Iodoindoles are suitable substrates for Suzuki coupling, allowing for the synthesis of 3-aryl or 3-vinylindoles. nih.gov

Heck Reaction: This reaction forms a substituted alkene through the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base. drugfuture.comnih.gov The reaction of 3-iodoindoles with various alkenes provides a direct route to 3-alkenylindoles, which are versatile synthetic intermediates. nih.gov

The table below summarizes the expected transformations for this compound in these key cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine Base | 3-Alkynyl-6-methoxy-1H-indole |

| Suzuki Coupling | Boronic Acid (R-B(OH)₂) | Pd complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | 3-Aryl/Vinyl-6-methoxy-1H-indole |

| Heck Coupling | Alkene (CH₂=CHR) | Pd salt (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 3-Alkenyl-6-methoxy-1H-indole |

Reactivity of the 1H-Indole Nitrogen

The nitrogen atom in the indole ring possesses a hydrogen atom (N-H) that is weakly acidic, with a pKa value of approximately 17 in DMSO. This allows for its deprotonation by a sufficiently strong base, such as sodium hydride (NaH), to form a resonance-stabilized indolide anion. This anion is a potent nucleophile and can react with a variety of electrophiles, leading to functionalization at the N1 position.

N-Alkylation:

A primary example of this reactivity is N-alkylation. Classical conditions for this transformation involve the use of sodium hydride as a base in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. rsc.org

Detailed research findings on a closely related substrate, this compound-2-carbonitrile, illustrate this process. The nitrogen was successfully alkylated with benzyl (B1604629) bromide in the presence of sodium hydride in DMF to afford the N-benzylated product in high yield (92%). mdpi.com This reaction demonstrates the high nucleophilicity of the indole nitrogen in this scaffold and its availability for derivatization, even in the presence of other reactive sites like the C-I bond. This N-functionalization is often employed as a protection strategy to prevent unwanted side reactions at the nitrogen during subsequent synthetic steps.

The table below details a representative N-alkylation reaction.

| Reaction Type | Reagents | Conditions | Product |

| N-Alkylation | 1. Sodium Hydride (NaH) 2. Alkyl Halide (R-X) | Anhydrous DMF or THF, 0 °C to room temp. | 1-Alkyl-3-iodo-6-methoxy-1H-indole |

Advanced Methodologies and Green Chemistry Considerations

Transition Metal-Free Synthetic Approaches

While transition metal catalysis is a powerful tool in organic synthesis, concerns over cost, toxicity, and contamination of the final products have spurred the development of metal-free alternatives. For the synthesis of 3-iodoindoles, electrophilic cyclization represents a prominent metal-free strategy.

One effective method involves the iodine-mediated electrophilic cyclization of 2-alkynylanilines. In this approach, molecular iodine (I₂) acts as an electrophile, triggering an intramolecular cyclization of the aniline (B41778) derivative onto the alkyne moiety. This process directly installs the iodine atom at the 3-position of the newly formed indole (B1671886) ring. This method is advantageous as it avoids the use of metal catalysts and often proceeds with high atom economy. researchgate.net Research has demonstrated that various 3-sulfenylindoles can be synthesized in moderate to high yields using this iodine-mediated cyclization, highlighting the versatility of iodine as a reagent in metal-free transformations. researchgate.net

The general mechanism for this type of reaction is believed to involve the activation of the alkyne by an electrophilic iodine species, followed by nucleophilic attack from the aniline nitrogen, leading to the formation of the indole core. The choice of starting materials, particularly the substituents on the aniline and alkyne, can be tailored to produce a wide range of functionalized indoles, including precursors to 3-Iodo-6-methoxy-1H-indole.

Table 1: Comparison of Metal-Catalyzed vs. Transition Metal-Free Iodination Strategies

| Feature | Transition Metal-Catalyzed Methods | Transition Metal-Free Methods (e.g., I₂-mediated cyclization) |

|---|---|---|

| Catalyst | Often Palladium (Pd), Copper (Cu), or Rhodium (Rh) complexes | Typically mediated by molecular iodine (I₂) or other non-metallic reagents |

| Toxicity Concerns | Potential for heavy metal contamination in the final product | Generally lower toxicity profile |

| Cost | Catalysts and ligands can be expensive | Reagents like molecular iodine are relatively inexpensive |

| Reaction Conditions | May require inert atmospheres and anhydrous conditions | Often tolerant to air and moisture |

| Purification | Can be complicated by the need to remove metal residues | Generally simpler workup and purification procedures |

Sustainable Solvent Systems

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. Traditional iodination reactions have frequently relied on chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) and chloroform (B151607) (CHCl₃). acsgcipr.org However, these solvents are associated with significant environmental and health concerns, prompting a shift towards more sustainable alternatives.

Green solvents for the synthesis of this compound can include:

Water: When substrate solubility allows, water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. Some iodination reactions of aromatic compounds have been successfully carried out in aqueous media. acsgcipr.org

Bio-derived Solvents: Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethanol (B145695), are becoming increasingly popular as replacements for petroleum-derived solvents.

Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): These materials have negligible vapor pressure, reducing air pollution and exposure risks. They can also act as both solvent and catalyst in some transformations, enhancing reaction efficiency.

The selection of a sustainable solvent is guided by tools like the CHEM21 solvent selection guide, which ranks solvents based on safety, health, and environmental criteria. organicchemistrydata.orgrsc.org Replacing a hazardous solvent like dichloromethane with a more benign alternative like ethanol or ethyl acetate (B1210297) can dramatically improve the green credentials of the synthesis of this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a key technology for accelerating chemical reactions, often leading to higher yields and purities in significantly reduced reaction times. nih.gov Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation directly heats the reaction mixture through dielectric heating, resulting in rapid and uniform temperature increases. eurekalert.org

The synthesis of indole derivatives has been shown to benefit greatly from microwave assistance. nih.govmdpi.com For the preparation of this compound, a microwave-assisted protocol could involve the reaction of 6-methoxy-1H-indole with an iodinating agent such as N-iodosuccinimide (NIS) or molecular iodine in a suitable solvent. The application of microwave energy can dramatically shorten the reaction time from hours to minutes, reduce the formation of side products, and potentially enable the use of less reactive or greener solvents. eurekalert.org

Table 2: Illustrative Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours to days | Minutes |

| Energy Efficiency | Lower, due to inefficient heat transfer | Higher, due to direct heating of the reaction mass |

| Temperature Control | Less precise, potential for localized overheating | Precise and uniform temperature control |

| Product Yield | Often moderate to good | Often good to excellent, with reduced byproducts |

| Scalability | Well-established for large scales | Can be challenging for very large industrial scales, but continuous flow reactors are an option |

Biocatalytic Approaches for Indole Functionalization

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach offers unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions, making it an exceptionally green methodology. While the direct biocatalytic iodination of 6-methoxy-1H-indole is not yet widely documented, the potential for such a transformation is significant.

The functionalization of indole rings can be achieved using various enzymes. For instance, monoamine oxidases (MAO-N) have been employed in the chemoenzymatic synthesis of indoles from indolines, demonstrating the power of enzymes in constructing the core heterocycle. cardiff.ac.uk For the specific task of iodination, halogenase enzymes are of particular interest. These enzymes are capable of incorporating halogen atoms onto specific positions of aromatic and heterocyclic substrates. The development of engineered halogenases with tailored substrate specificities could provide a future pathway for the direct and highly selective synthesis of this compound, eliminating the need for protecting groups and harsh chemical reagents.

Hypervalent Iodine Reagents in Iodination and Functionalization

Hypervalent iodine reagents have gained prominence as versatile and environmentally benign alternatives to heavy metal-based oxidants and electrophiles. frontiersin.org These compounds, such as (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodonium (B1259483) salts, are stable, easy to handle, and exhibit low toxicity. nih.gov

For the synthesis of this compound, hypervalent iodine chemistry offers several advantages:

Direct C-H Iodination: Reagents can be developed to directly iodinate the electron-rich C3 position of the 6-methoxyindole (B132359) ring under mild conditions. Molecular iodine itself can be catalytically activated to form hypervalent species in situ, facilitating electrophilic substitution. mdpi.com

Functional Group Transfer: The 3-iodo group in this compound is a versatile handle for further modification. Hypervalent iodine reagents can be used to mediate cross-coupling reactions, introducing aryl, alkynyl, or other functional groups at the C3 position without the need for transition metal catalysts. scripps.edu

The reactivity of hypervalent iodine compounds is similar in many respects to that of transition metals, allowing them to promote a wide range of oxidative couplings and functionalizations. nih.govresearchgate.net Their use aligns with green chemistry principles by replacing toxic heavy metals and enabling reactions under milder conditions.

Table 3: Common Hypervalent Iodine Reagents and Their Synthetic Applications

| Reagent | Abbreviation | Primary Application |

|---|---|---|

| (Diacetoxyiodo)benzene | PIDA | Oxidant, mediates oxidative cyclizations and functionalizations |

| Dess-Martin Periodinane | DMP | Selective oxidation of alcohols to aldehydes/ketones |

| Iodosylbenzene | PhIO | Oxygen transfer agent |

| Diaryliodonium Salts | [Ar₂I]⁺X⁻ | Electrophilic arylating agents in metal-free cross-coupling |

| 2-Iodoxybenzoic acid | IBX | Oxidation of alcohols |

Computational and Mechanistic Investigations of 3 Iodo 6 Methoxy 1h Indole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the properties of indole (B1671886) derivatives due to its balance of computational cost and accuracy. jmchemsci.commdpi.com DFT calculations allow for detailed exploration of the potential energy surface of reactions, helping to understand reaction mechanisms and predict selectivity. Common functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), are frequently employed to model the geometric and electronic properties of such molecules. researchgate.netresearchgate.netnih.govresearchgate.net

DFT calculations are instrumental in mapping the reaction pathways for the synthesis and functionalization of 3-iodo-6-methoxy-1H-indole. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for a given reaction can be constructed.

For the direct iodination of 6-methoxy-1H-indole, DFT studies can elucidate the step-by-step mechanism. This includes the formation of the iodinating agent, the electrophilic attack on the indole ring, and the subsequent deprotonation to restore aromaticity. The transition state for the electrophilic attack is of particular interest, as its structure and energy determine the reaction rate. The calculated energy barrier (activation energy) for this step provides a quantitative measure of the reaction's feasibility.

Below is a representative data table of calculated energies for a proposed iodination pathway.

| Structure | Method/Basis Set | Relative Energy (kcal/mol) |

| 6-methoxy-1H-indole + I2 | B3LYP/6-311+G(d,p) | 0.0 |

| Transition State 1 (σ-complex formation) | B3LYP/6-311+G(d,p) | +15.2 |

| σ-complex Intermediate | B3LYP/6-311+G(d,p) | +5.8 |

| Transition State 2 (Deprotonation) | B3LYP/6-311+G(d,p) | +8.1 |

| This compound + HI | B3LYP/6-311+G(d,p) | -10.5 |

Note: These values are illustrative and represent typical findings from DFT calculations on similar systems.

A key aspect of indole chemistry is controlling the regioselectivity of electrophilic substitution. While the C3 position is generally the most nucleophilic and kinetically favored site for attack, substituents on the benzene (B151609) ring can influence this. DFT helps to explain the observed regioselectivity by comparing the activation energies for electrophilic attack at different positions of the 6-methoxy-1H-indole ring (e.g., C2, C3, C4, C5, C7).

The methoxy (B1213986) group at the C6 position is an electron-donating group, which can influence the electron density distribution in the indole ring. Calculations of the activation energies for iodination at various positions typically show that the barrier for attack at C3 is the lowest, thus confirming it as the most reactive site. This is consistent with the general reactivity pattern of indoles.

The following table illustrates a hypothetical comparison of activation energies for iodination at different positions on the 6-methoxy-1H-indole ring.

| Position of Iodination | Calculated Activation Energy (kcal/mol) |

| C2 | 20.5 |

| C3 | 15.2 |

| C4 | 18.9 |

| C5 | 19.8 |

| C7 | 21.1 |

Note: These values are for illustrative purposes to demonstrate the typical regioselectivity trends predicted by DFT.

DFT is also used to analyze the electronic properties of this compound, which are crucial for understanding its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP). researchgate.net

The HOMO is typically localized over the π-system of the indole ring, indicating its nucleophilic character. The LUMO, conversely, represents the region where the molecule can accept electrons. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. niscpr.res.in A smaller gap generally implies higher reactivity.

The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a region of negative potential around the pyrrole (B145914) nitrogen and the benzene ring, while the N-H proton and the iodine atom would exhibit positive potential.

| Electronic Property | Calculated Value (Illustrative) |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.5 D |

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations

While DFT is excellent for studying static molecular properties and reaction pathways, a combination of Quantum Mechanics (QM) and Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, particularly in a biological or solution-phase environment. researchgate.netnih.gov

QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly useful for studying the interaction of the molecule with a larger system, such as a protein active site. documentsdelivered.com In this approach, the indole derivative is treated with a high level of theory (QM), while the surrounding environment (e.g., protein and solvent) is treated with a more computationally efficient method (MM). This allows for the study of binding modes and interactions that would be too computationally expensive to model entirely with QM methods.

MD simulations, using force fields derived from or validated by QM calculations, can be used to explore the conformational landscape of the molecule and its interactions with solvent molecules over time. These simulations can reveal important information about the molecule's flexibility, solvation, and how it approaches a binding partner.

Spectroscopic Data Correlation with Theoretical Calculations

Computational methods are invaluable for interpreting experimental spectroscopic data. DFT calculations can predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). nih.govresearchgate.net

By calculating the vibrational frequencies of the optimized geometry of this compound, a theoretical IR spectrum can be generated. nih.gov This theoretical spectrum can then be compared with the experimental spectrum, aiding in the assignment of vibrational modes to specific molecular motions. A good correlation between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular structure. nih.govresearchgate.net

Similarly, theoretical calculations of NMR chemical shifts can help in the assignment of peaks in experimental ¹H and ¹³C NMR spectra. This is particularly useful for complex molecules where spectral overlap can make assignments challenging.

The table below shows a hypothetical correlation between experimental and calculated vibrational frequencies for key functional groups.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/6-311+G(d,p)) |

| N-H Stretch | 3410 | 3425 |

| C-H Aromatic Stretch | 3100-3000 | 3115-3020 |

| C=C Aromatic Stretch | 1620, 1580 | 1615, 1575 |

| C-O Stretch | 1240 | 1235 |

| C-I Stretch | 580 | 575 |

Note: Calculated frequencies are often scaled to better match experimental values. The data presented is illustrative of a typical correlation.

Synthetic Applications in Complex Molecule Construction

3-Iodo-6-methoxy-1H-indole as a Versatile Building Block

The strategic positioning of the iodo and methoxy (B1213986) groups on the indole (B1671886) ring makes this compound a highly versatile precursor in organic synthesis. The electron-donating methoxy group at the 6-position influences the reactivity of the indole nucleus, while the iodo group at the 3-position serves as a versatile handle for introducing a wide range of substituents through various metal-catalyzed cross-coupling reactions. This dual functionality allows for the stepwise and controlled elaboration of the indole core, enabling the synthesis of a diverse library of complex molecules. Its utility is further underscored by its role as a key intermediate in the synthesis of medicinally important compounds and advanced organic materials.

Access to Polysubstituted Indoles and Related Heterocycles

The carbon-iodine bond at the C3 position of this compound is particularly well-suited for palladium-catalyzed cross-coupling reactions, providing a powerful tool for the synthesis of polysubstituted indoles. While direct studies on this compound are limited in publicly available research, extensive studies on the closely related derivative, 1-benzyl-3-iodo-6-methoxy-1H-indole-2-carbonitrile, demonstrate the synthetic potential. A variety of cross-coupling reactions have been successfully applied to this analog, showcasing the reactivity of the C3-iodo functionality. researchgate.net These reactions, which are broadly applicable to 3-iodoindoles in general, include:

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties at the C3 position. The coupling of terminal alkynes with 3-iodoindoles proceeds in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov This method is instrumental in the synthesis of 3-alkynylindoles, which are themselves valuable intermediates for further transformations. nih.gov

Suzuki-Miyaura Coupling: This versatile method enables the formation of carbon-carbon bonds between the indole C3 position and various aryl or vinyl boronic acids or esters. This reaction is widely used to introduce diverse aromatic and unsaturated groups.

Heck Coupling: The Heck reaction facilitates the coupling of the 3-iodoindole with alkenes, leading to the formation of 3-vinylindoles. This reaction typically employs a palladium catalyst and a base.

Stille Coupling: This reaction involves the coupling of the 3-iodoindole with organostannanes, providing another efficient route to carbon-carbon bond formation and the introduction of a wide range of organic substituents.

These cross-coupling strategies provide a modular and efficient approach to a vast array of polysubstituted indoles with diverse functionalities, which are key scaffolds in medicinal chemistry and materials science. nih.gov

Below is a table summarizing the types of cross-coupling reactions applicable to 3-iodoindoles for the synthesis of polysubstituted derivatives:

| Cross-Coupling Reaction | Coupling Partner | Resulting C3-Substituent |

| Sonogashira | Terminal Alkyne | Alkynyl |

| Suzuki-Miyaura | Boronic Acid/Ester | Aryl, Vinyl |

| Heck | Alkene | Vinyl |

| Stille | Organostannane | Various Organic Groups |

Precursors for Carbazole and Indazole Derivatives

While direct synthesis of carbazoles and indazoles from this compound is not extensively documented, the general synthetic strategies for these heterocycles often involve indole precursors, particularly those functionalized at the C2 and C3 positions. The reactivity of the C-I bond in 3-iodoindoles makes them suitable starting materials for intramolecular cyclization reactions to form carbazoles. rsc.orgmetu.edu.tr

One common approach to carbazole synthesis from indoles is through a benzannulation reaction, where a benzene (B151609) ring is fused to the indole core. researchgate.net Methodologies such as transition-metal-catalyzed C-H functionalization and metal-free cyclization of appropriately substituted indoles are prevalent. researchgate.netrsc.org For instance, a 3-aryl-indole, which can be synthesized via a Suzuki coupling of a 3-iodoindole, could potentially undergo an intramolecular cyclization to form a carbazole.

The synthesis of indazoles from indoles typically involves a ring expansion reaction. mdpi.com While less common, methods for the conversion of indoles into quinolines, which involves a one-carbon insertion, have been reported and could potentially be adapted for indazole synthesis. mdpi.com

Synthesis of Intermediates for Advanced Organic Materials

The unique electronic properties of the indole nucleus make it an attractive component in the design of advanced organic materials. The ability to introduce various functional groups onto the this compound scaffold through cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules.

A notable application is the synthesis of push-pull chromophores. These molecules, which possess electron-donating and electron-accepting groups connected by a π-conjugated system, are of interest for applications in nonlinear optics and organic electronics. 3-Alkynylindoles, which can be readily synthesized from 3-iodoindoles via Sonogashira coupling, serve as key building blocks for such chromophores. The indole moiety acts as the electron-donating component, and various electron-accepting groups can be attached to the alkyne terminus. The methoxy group at the C6 position of the starting indole further enhances the electron-donating ability of the indole ring system.

Design and Synthesis of New Structural Motifs

The reactivity of this compound provides a platform for the design and synthesis of novel structural motifs with potential biological activity or unique material properties. The ability to introduce a wide range of substituents at the C3 position allows for the creation of diverse molecular frameworks. For example, the synthesis of pyrido[4,3-b]carbazole derivatives, which have shown cytotoxic activity, often starts from functionalized carbazoles that can be derived from indole precursors. nih.gov

Furthermore, the indole nucleus itself is a privileged scaffold in medicinal chemistry, and the introduction of specific substituents at the C3 and C6 positions can lead to the discovery of new bioactive molecules. nih.gov The versatility of this compound as a building block facilitates the exploration of new chemical space and the development of structure-activity relationships for various biological targets.

Future Perspectives in 3 Iodo 6 Methoxy 1h Indole Research

Development of Novel and More Efficient Synthetic Routes

While established methods for the synthesis of 3-iodoindoles exist, the future lies in developing more efficient, sustainable, and versatile routes that offer higher yields, greater functional group tolerance, and improved operational simplicity.

Key areas of development include:

Advanced Catalytic C-H Functionalization: Direct C-H activation and iodination of the C3 position of 6-methoxy-1H-indole represents a highly atom-economical approach. Future research will likely focus on developing novel transition-metal catalyst systems (e.g., based on palladium, rhodium, or copper) that can operate under milder conditions with lower catalyst loadings. nih.govresearchgate.net The exploration of directing group strategies, where a temporary or permanent group guides the catalyst to the C3 position, could further enhance selectivity and reactivity, especially for complex substrates. nih.govresearchgate.net

Continuous Flow Synthesis: Shifting from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and reaction control. mdpi.comresearchgate.net Future routes to 3-Iodo-6-methoxy-1H-indole may involve microreactor technologies where reagents are mixed and reacted in a continuous stream. galchimia.comuni-graz.at This approach allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purity while minimizing the handling of hazardous intermediates. mdpi.comgalchimia.com

Multi-component and Cascade Reactions: One-pot syntheses that combine several reaction steps into a single, uninterrupted sequence are highly sought after for their efficiency. A promising future direction is the design of multi-component reactions where ortho-haloanilines, terminal alkynes, an iodine source, and other reagents are combined to construct the 3-iodoindole core in a single operation. nih.govbeilstein-journals.org Such cascade reactions, initiated by processes like Sonogashira coupling followed by electrophilic cyclization and iodination, streamline the synthetic process, reduce waste, and avoid the isolation of intermediates. beilstein-journals.orgnih.gov

| Methodology | Key Advantages | Future Research Focus | References |

|---|---|---|---|

| Classical Iodination (e.g., with I₂, NIS) | Readily available reagents, simple procedure. | Improving regioselectivity for complex substrates. | acs.org |

| Pd/Cu-Catalyzed Cyclization | High yields, good functional group tolerance. | Developing more cost-effective and recyclable catalysts. | nih.gov |

| Direct C-H Activation/Iodination | High atom economy, reduces pre-functionalization steps. | Lowering catalyst loading and reaction temperatures. | nih.govresearchgate.net |

| Continuous Flow Synthesis | Enhanced safety, scalability, and process control. | Integration of in-line purification and catalyst immobilization. | mdpi.comresearchgate.net |

| Cascade/Multi-component Reactions | High efficiency, reduced waste, operational simplicity. | Expanding substrate scope and complexity of accessible structures. | nih.govbeilstein-journals.org |

Exploration of Under-explored Reactivity Modes

The C3-iodo functionality is predominantly used in palladium-catalyzed cross-coupling reactions. nih.gov However, future research is expected to unlock new reactivity patterns, expanding the synthetic utility of this compound beyond these conventional transformations.

Photocatalysis and Electrosynthesis: Visible-light photocatalysis and electrochemical methods offer green and powerful alternatives to traditional thermal reactions. The carbon-iodine bond in this compound is susceptible to radical formation under photocatalytic conditions, enabling novel coupling reactions with a wide range of partners that are inaccessible through traditional methods. Similarly, electrosynthesis can be used to trigger unique cyclization or functionalization reactions by controlling the redox potential, avoiding the need for chemical oxidants or reductants. researchgate.netrsc.orgnih.gov

Dearomatization Reactions: A frontier in indole (B1671886) chemistry involves reactions that disrupt the aromaticity of the indole core to create complex, three-dimensional sp³-rich scaffolds. While often explored with electron-deficient indoles like 3-nitroindoles, future work could investigate conditions under which this compound can participate in dearomative processes such as [3+2] or [4+2] cycloadditions. researchgate.net This would provide rapid access to valuable indoline (B122111) and other polycyclic frameworks.

Transition-Metal-Free Couplings: While palladium catalysis is robust, developing catalyst-free coupling reactions is a significant goal for sustainable chemistry. Future research may explore base-mediated or thermally induced reactions where the inherent reactivity of the C-I bond is harnessed without the need for a metal catalyst, potentially simplifying product purification and reducing costs. researchgate.net

| Reactivity Mode | Typical Transformation | Future Exploration | References |

|---|---|---|---|

| Conventional Cross-Coupling | Suzuki, Heck, Sonogashira, Buchwald-Hartwig reactions at C3. | Developing more active catalysts for challenging substrates. | nih.gov |

| Photoredox Catalysis | Generation of C3-radical for Giese-type additions or coupling. | Dual catalytic cycles combining photoredox with other catalysts. | N/A |

| Electrosynthesis | Oxidative or reductive cyclizations and functionalizations. | Paired electrolysis for simultaneous anode/cathode reactions. | researchgate.netnih.gov |

| Dearomatization | Typically challenging for electron-rich indoles. | Development of specific catalysts or reaction conditions to enable cycloadditions. | researchgate.net |

Integration of Advanced Computational Methodologies for Rational Design

The synergy between experimental and computational chemistry is set to accelerate research involving this compound. Advanced computational tools can provide deep mechanistic insights and guide the rational design of experiments.

Predictive Modeling of Reactivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict activation energies, and explain observed regioselectivity in both the synthesis and functionalization of the indole. mdpi.com This in silico analysis can help chemists choose the optimal conditions (catalyst, solvent, temperature) before running experiments, saving time and resources.

Machine Learning for Reaction Optimization: As high-throughput experimentation becomes more common, large datasets of reaction outcomes are being generated. Machine learning (ML) algorithms can be trained on this data to predict the yield and selectivity of reactions involving this compound under various conditions. beilstein-journals.orgfrancis-press.com These models can identify complex relationships between variables that are not intuitively obvious, guiding chemists toward the optimal reaction space with fewer experiments. preprints.org

Rational Design of Derivatives: Computational tools are invaluable for designing new molecules based on the this compound scaffold. Molecular docking and molecular dynamics (MD) simulations can predict how potential derivatives will bind to biological targets like enzymes or receptors. mdpi.com This rational, structure-based design approach allows for the prioritization of synthetic targets that are most likely to exhibit desired biological activity.

Expanding the Scope of Green Chemical Processes

The principles of green chemistry are increasingly integral to modern synthetic planning. Future research on this compound will undoubtedly prioritize the development of more environmentally benign processes.

Biocatalysis: The use of enzymes to perform chemical transformations offers unparalleled selectivity under mild, aqueous conditions. Future work could identify or engineer enzymes capable of performing key steps, such as the selective halogenation of the indole core or the stereoselective functionalization of derivatives. nih.gov This approach minimizes waste and avoids the use of toxic reagents and solvents.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate many organic reactions, often leading to higher yields and cleaner product profiles in shorter times. nih.govnih.govmdpi.com Applying this technology to the synthesis and subsequent modification of this compound can significantly reduce energy consumption and reaction times compared to conventional heating. eurekalert.org

Benign Solvents and Catalyst-Free Conditions: A major goal is to replace hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. researchgate.net Research into catalyst-free reactions, where the transformation is promoted by the solvent or simply by thermal energy, further enhances the sustainability profile of the synthesis. researchgate.net

| Strategy | Principle | Application to this compound | References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Efficient energy transfer, rapid heating. | Accelerate coupling, cyclization, and functionalization reactions. | nih.govnih.gov |

| Biocatalysis | Use of enzymes for high selectivity. | Enzymatic halogenation or stereoselective derivatization. | nih.gov |

| Electrosynthesis | Use of electricity as a "reagent". | Avoids chemical oxidants/reductants in cyclization or functionalization. | researchgate.netnih.gov |

| Aqueous/Benign Solvents | Reduce environmental impact of solvents. | Developing water-tolerant catalytic systems for synthesis and coupling. | researchgate.net |

Strategies for Divergent Synthesis

This compound is an ideal starting point for divergent synthesis, a strategy that aims to create a wide variety of structurally distinct molecules from a common intermediate. This approach is crucial for building libraries of compounds for drug discovery and chemical biology.

Leveraging Orthogonal Reactive Sites: The molecule possesses several distinct reactive sites: the C-I bond, the N-H bond, and the indole ring itself. A divergent strategy would involve the selective and sequential functionalization of these sites. For example, the C3-iodo group can be used for a plethora of cross-coupling reactions, while the N-H bond can be alkylated or acylated. The indole C2, C4, C5, and C7 positions remain available for further C-H functionalization. nih.gov

Scaffold Remodeling: Beyond simple functionalization, future strategies may involve reactions that fundamentally alter the indole core. For instance, after initial diversification at the C3 position, subsequent reactions could cleave or expand the pyrrole (B145914) or benzene (B151609) rings to generate entirely new heterocyclic scaffolds.

Stereodivergent Synthesis: When creating chiral centers, controlling the stereochemistry is paramount. Future strategies will employ chiral catalysts or auxiliaries to achieve stereodivergent synthesis, allowing for the selective preparation of all possible stereoisomers of a complex molecule from the same this compound precursor. nih.gov This is critical for probing structure-activity relationships in biological systems.

By systematically exploiting the reactivity of this versatile building block, chemists can rapidly generate collections of complex and diverse molecules, accelerating the discovery of new medicines and functional materials. nih.govorganic-chemistry.org

Q & A

Q. What are the standard synthetic routes for preparing 3-Iodo-6-methoxy-1H-indole, and how can reaction conditions be optimized?

Answer: this compound is typically synthesized via iodination of a precursor such as 6-methoxy-1H-indole. A common method involves using iodine with an oxidizing agent (e.g., potassium iodate) in a polar aprotic solvent like dichloromethane or acetonitrile under controlled temperatures (0–25°C) . Optimization includes:

- Temperature control : Lower temperatures (0–5°C) minimize side reactions like over-iodination.

- Solvent selection : Acetonitrile enhances iodine solubility, improving reaction efficiency.

- Purification : Column chromatography or recrystallization in ethanol/water mixtures yields high-purity product.

For scalability, continuous flow reactors can enhance reproducibility .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : and NMR confirm substitution patterns (e.g., methoxy at C6 and iodine at C3). Aromatic protons appear in the δ 6.8–7.5 ppm range, with deshielding effects from iodine .

- X-ray crystallography : Programs like SHELXL and OLEX2 refine crystal structures, resolving bond angles and packing interactions. For example, iodine’s heavy atom effect aids in phasing .

- Mass spectrometry : HR-ESI-MS validates molecular weight (e.g., [M+H] at m/z 288.984) .

Q. How does the electronic nature of iodine influence the reactivity of this compound in cross-coupling reactions?

Answer: The C–I bond’s polarization makes it susceptible to palladium-catalyzed couplings (e.g., Suzuki-Miyaura or Ullmann reactions). Key considerations:

- Catalyst selection : Pd(PPh) or Pd(dba) with ligands (XPhos) enhance oxidative addition.

- Solvent/base systems : DMF or THF with CsCO facilitate transmetalation.

- Applications : Used to synthesize biaryl indoles for drug discovery .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural analysis?

Answer: Contradictions may arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

Q. What strategies improve the yield of this compound in large-scale syntheses while minimizing byproducts?

Answer:

- Precursor derivatization : Protecting the indole nitrogen with Boc groups prevents unwanted side reactions.

- Flow chemistry : Enhances heat transfer and mixing efficiency, reducing decomposition.

- In situ iodine generation : Using KI/Oxone systems minimizes excess iodine waste .

Yield optimization often requires iterative DOE (Design of Experiments) to balance temperature, stoichiometry, and solvent ratios.

Q. How can computational methods predict the biological activity of this compound derivatives?

Answer:

- Docking studies : Tools like AutoDock Vina model interactions with targets (e.g., kinases or GPCRs). The iodine atom’s hydrophobic volume may enhance binding pocket occupancy.

- QSAR models : Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity trends.

- MD simulations : Assess stability of ligand-protein complexes over time .

Q. What experimental designs are effective for studying the compound’s mechanism of action in anticancer assays?

Answer:

- Cell-based assays : Measure IC values in cancer lines (e.g., MCF-7, HeLa) using MTT or apoptosis markers (Annexin V).

- Target identification : SILAC proteomics or CRISPR screens identify pathways affected.

- In vivo models : Xenograft studies with pharmacokinetic profiling (e.g., bioavailability, half-life) .

Q. How can structural modifications enhance the stability of this compound under physiological conditions?

Answer:

- Derivatization : Introducing electron-withdrawing groups (e.g., nitro) at C5 reduces iodine’s lability.

- Prodrug approaches : Masking the indole NH as a phosphate ester improves solubility and metabolic stability.

- Formulation : Encapsulation in liposomes or cyclodextrins prevents degradation in serum .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.